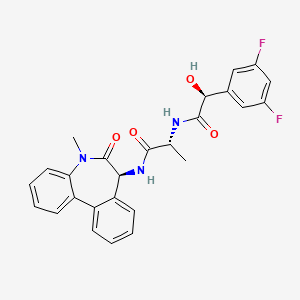

LY-411575 (isomer 2)

説明

BenchChem offers high-quality LY-411575 (isomer 2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LY-411575 (isomer 2) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H23F2N3O4 |

|---|---|

分子量 |

479.5 g/mol |

IUPAC名 |

(2R)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23+/m1/s1 |

InChIキー |

ULSSJYNJIZWPSB-ILFDSTAHSA-N |

異性体SMILES |

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O |

正規SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY-411575

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a potent, cell-permeable small molecule inhibitor of gamma-secretase, an intramembrane aspartyl protease complex. Its mechanism of action centers on the direct inhibition of this enzyme, which plays a crucial role in two major signaling pathways: the processing of Amyloid Precursor Protein (APP), implicated in Alzheimer's disease, and the activation of Notch receptors, which are vital for cell-fate determination and have been linked to various cancers. By blocking the catalytic activity of gamma-secretase, LY-411575 effectively reduces the production of amyloid-beta (Aβ) peptides and inhibits Notch signaling. This dual activity has positioned LY-411575 as a critical research tool for elucidating the physiological and pathological roles of these pathways and as a lead compound in the development of therapeutics for neurodegenerative diseases and oncology. This guide provides a comprehensive overview of the mechanism of action of LY-411575, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Gamma-Secretase

LY-411575 exerts its biological effects by directly targeting and inhibiting the gamma-secretase complex. This enzyme complex is responsible for the intramembrane cleavage of several type-I transmembrane proteins, most notably APP and Notch receptors. The gamma-secretase complex consists of four core protein components: presenilin, nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). Presenilin forms the catalytic core of the complex. LY-411575 is believed to bind to the presenilin subunit, thereby blocking the active site and preventing substrate cleavage.

Impact on Amyloid Precursor Protein (APP) Processing

In the amyloidogenic pathway of APP processing, APP is first cleaved by beta-secretase (BACE1), generating a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment known as C99. Gamma-secretase then cleaves C99 at various positions within its transmembrane domain, leading to the production and release of amyloid-beta (Aβ) peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42. An increased ratio of Aβ42 to Aβ40 is a key pathological hallmark of Alzheimer's disease. By inhibiting gamma-secretase, LY-411575 prevents the cleavage of C99, thereby reducing the generation of all Aβ peptide species.

Impact on Notch Signaling Pathway

The Notch signaling pathway is critical for regulating cell proliferation, differentiation, and apoptosis. The Notch receptor is a single-pass transmembrane protein that is activated upon binding to a ligand (e.g., Delta or Jagged) on an adjacent cell. This interaction triggers a series of proteolytic cleavages. The final cleavage, known as S3 cleavage, is mediated by gamma-secretase and occurs within the transmembrane domain of the Notch receptor. This S3 cleavage releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to act as a transcriptional co-activator, regulating the expression of target genes (e.g., Hes1). LY-411575 inhibits this S3 cleavage, thereby preventing the release of NICD and blocking the downstream signaling cascade.

Quantitative Data

The potency of LY-411575 has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50).

| Assay Type | Target | System | IC50 (nM) | Reference |

| Membrane-based Assay | γ-secretase (Aβ production) | Membranes from HEK293 cells expressing APP | 0.078 | [1][2] |

| Cell-based Assay | γ-secretase (Aβ40 production) | HEK293 cells expressing human APP | 0.082 | [1][2] |

| Cell-based Assay | Notch S3 Cleavage (NICD production) | HEK293 cells expressing NΔE | 0.39 | [1][2] |

Table 1: In Vitro Inhibitory Potency of LY-411575

| Animal Model | Target Readout | Route of Administration | ED50 (mg/kg) | Reference |

| TgCRND8 Mice (pre-plaque) | Reduction of cortical Aβ40 | Oral | ~0.6 | [3] |

| Rat | Reduction of brain Aβ40 | Oral | 1.3 | [4] |

| Rat | Reduction of CSF Aβ40 | Oral | 1.3 | [4] |

Table 2: In Vivo Efficacy of LY-411575

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by LY-411575 and the logical flow of its mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of LY-411575.

In Vitro Gamma-Secretase Inhibition Assay (Aβ Production)

This protocol describes a cell-based assay to measure the inhibition of Aβ production by LY-411575 in HEK293 cells stably expressing human APP.

Materials:

-

HEK293 cells stably expressing human APP (with Swedish mutation, for example)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin

-

LY-411575 stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Aβ40/42 ELISA kit

Procedure:

-

Cell Culture: Plate HEK293-APP cells in 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

Compound Preparation: Prepare serial dilutions of LY-411575 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include a vehicle-only control.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of LY-411575 or vehicle.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Sample Collection: Collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to remove any detached cells.

-

Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the Aβ concentration against the logarithm of the LY-411575 concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

In Vitro Notch Inhibition Assay (NICD Detection)

This protocol outlines a method to assess the inhibition of Notch S3 cleavage by LY-411575 via Western blotting for the Notch Intracellular Domain (NICD).

Materials:

-

HEK293 cells expressing a constitutively active form of Notch (e.g., NΔE)

-

Culture medium and reagents as in 4.1

-

LY-411575 stock solution and DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved Notch1 (Val1744)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture and treat HEK293-NΔE cells with varying concentrations of LY-411575 as described in steps 1-3 of protocol 4.1. A shorter incubation time (e.g., 4-6 hours) is often sufficient.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-cleaved Notch1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Data Analysis: Quantify the band intensity for NICD. Normalize to a loading control (e.g., β-actin or GAPDH). Plot the normalized intensity against the LY-411575 concentration to determine the IC50.

In Vivo Efficacy Study in TgCRND8 Mice

This protocol describes a study to evaluate the effect of orally administered LY-411575 on brain Aβ levels in the TgCRND8 mouse model of Alzheimer's disease.

Materials:

-

TgCRND8 mice (and wild-type littermates as controls)

-

LY-411575

-

Dosing vehicle (e.g., a solution of polyethylene glycol, propylene glycol, and ethanol, diluted in methylcellulose)

-

Oral gavage needles

-

Anesthesia and surgical tools for tissue collection

-

Brain homogenization buffer (e.g., TBS with protease inhibitors)

-

Aβ ELISA kit

Procedure:

-

Animal Acclimation and Grouping: Acclimate the mice to the facility for at least one week. Randomly assign mice to treatment and vehicle control groups.

-

Dosing Solution Preparation: Formulate LY-411575 in the dosing vehicle to the desired concentrations.

-

Administration: Administer LY-411575 or vehicle to the mice via oral gavage once daily for a specified period (e.g., 15 days). Doses can range from 1 to 10 mg/kg.

-

Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse with saline. Euthanize the mice and harvest the brains.

-

Brain Homogenization: Dissect the cortex and homogenize the tissue in ice-cold homogenization buffer.

-

Fractionation (Optional): To separate soluble and insoluble Aβ, centrifuge the homogenate at high speed (e.g., 100,000 x g). The supernatant contains the soluble fraction. The pellet can be further extracted with formic acid to solubilize the insoluble (plaque-associated) Aβ.

-

Aβ Quantification: Measure Aβ40 and Aβ42 levels in the brain fractions using an ELISA kit.

-

Data Analysis: Compare the Aβ levels between the LY-411575-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the ED50 if a dose-response study is performed.

Conclusion

LY-411575 is a highly potent inhibitor of gamma-secretase with a well-defined mechanism of action. Its ability to simultaneously block the production of amyloid-beta peptides and inhibit Notch signaling has made it an invaluable tool in both Alzheimer's disease and cancer research. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the dual nature of its activity is crucial for designing experiments that can effectively dissect the distinct roles of APP processing and Notch signaling in various biological contexts and for anticipating potential on-target side effects in therapeutic applications.

References

- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 2. Methods for the isolation and analysis of Aβ from postmortem brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Quantitative measurement of changes in amyloid-beta(40) in the rat brain and cerebrospinal fluid following treatment with the gamma-secretase inhibitor LY-411575 [N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into LY-411575 (Isomer 2) as a Gamma-Secretase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY-411575 and its diastereoisomer, herein referred to as Isomer 2 (LY-D), in the context of their activity as gamma-secretase inhibitors. This document will delve into their mechanism of action, inhibitory potency, and the experimental methodologies used to characterize these compounds, with a focus on providing actionable data and protocols for research and development.

Core Concepts: Gamma-Secretase and its Role in Cellular Signaling

Gamma-secretase is an intramembrane protease complex with a critical role in the processing of various type-I transmembrane proteins. Two of its most well-studied substrates are the Amyloid Precursor Protein (APP) and the Notch receptor. The proteolytic cleavage of these proteins by gamma-secretase has profound implications in both health and disease.

-

Amyloid Precursor Protein (APP) Processing: Sequential cleavage of APP by beta-secretase and then gamma-secretase leads to the production of amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42. The accumulation of Aβ peptides, particularly the more aggregation-prone Aβ42, is a central event in the pathogenesis of Alzheimer's disease.

-

Notch Signaling: Gamma-secretase-mediated cleavage of the Notch receptor is a crucial step in the Notch signaling pathway. This pathway is fundamental for regulating cell-fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of Notch signaling is implicated in various developmental disorders and cancers.

Due to its involvement in these critical pathways, gamma-secretase has emerged as a significant therapeutic target. Inhibitors of this enzyme, such as LY-411575, are valuable tools for studying its function and hold potential for the treatment of diseases like Alzheimer's and certain cancers.

Quantitative Analysis of Gamma-Secretase Inhibition

LY-411575 is a highly potent gamma-secretase inhibitor. In contrast, its diastereoisomer, LY-D (Isomer 2), exhibits significantly weaker inhibitory activity. The following tables summarize the in vitro potency of these two compounds against the processing of APP (measured by Aβ40 production) and Notch (measured by Notch Intracellular Domain - NICD - production).

Table 1: In Vitro Inhibitory Potency (IC50) of LY-411575

| Assay Type | Substrate | IC50 (nM) |

| Membrane-based | Aβ40 Production | 0.078 |

| Cell-based | Aβ40 Production | 0.082 |

| Cell-based | NICD Production | 0.39 |

Table 2: In Vitro Inhibitory Potency (IC50) of LY-D (Isomer 2)

| Assay Type | Substrate | IC50 (nM) |

| Membrane-based | Aβ40 Production | >1000 |

| Cell-based | Aβ40 Production | 150 |

| Cell-based | NICD Production | >1000 |

Data compiled from studies on the inhibition of γ-secretase activity.[1]

The data clearly illustrates that LY-411575 is a sub-nanomolar inhibitor of gamma-secretase, affecting both APP and Notch processing. LY-D, on the other hand, is several orders of magnitude less potent, making it a useful negative control in experiments designed to probe the effects of potent gamma-secretase inhibition.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of LY-411575 and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

Amyloid Precursor Protein (APP) Processing Pathway

This diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway initiated by alpha-secretase and the amyloidogenic pathway initiated by beta-secretase. LY-411575 inhibits the final step of the amyloidogenic pathway.

Caption: Amyloid Precursor Protein processing pathways.

Notch Signaling Pathway

This diagram shows the canonical Notch signaling pathway, highlighting the critical cleavage step mediated by gamma-secretase, which is inhibited by LY-411575.

Caption: Canonical Notch signaling pathway.

Experimental Workflow: In Vitro Gamma-Secretase Inhibition Assay

This diagram outlines a typical experimental workflow to assess the inhibitory potency of compounds like LY-411575 and LY-D on gamma-secretase activity in a cell-based assay.

Caption: Cell-based gamma-secretase inhibition assay workflow.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies commonly cited in the literature for studying gamma-secretase inhibitors.

Cell-Based Gamma-Secretase Inhibition Assay for Aβ40 Production

Objective: To determine the IC50 value of a test compound for the inhibition of Aβ40 production in a cellular context.

Materials:

-

HEK293 cells stably expressing human APP (e.g., with the Swedish mutation to enhance Aβ production).

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Test compounds (LY-411575, LY-D) dissolved in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Aβ40-specific ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed HEK293-APP cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known gamma-secretase inhibitor).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 4-24 hours).

-

Lysate Collection: After incubation, collect the conditioned medium or lyse the cells directly in the wells using lysis buffer.

-

ELISA: Perform the Aβ40 ELISA on the collected samples according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Gamma-Secretase Inhibition Assay for Notch Cleavage (NICD Production)

Objective: To determine the IC50 value of a test compound for the inhibition of Notch cleavage in a cellular context.

Materials:

-

HEK293 cells transiently or stably expressing a constitutively active form of Notch (e.g., NΔE), where the extracellular domain is removed, making it a direct substrate for gamma-secretase.

-

Cell culture medium.

-

Test compounds dissolved in DMSO.

-

Cell lysis buffer.

-

SDS-PAGE gels and transfer apparatus.

-

PVDF membrane.

-

Primary antibody specific to the cleaved form of Notch (NICD).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

Imaging system for Western blots.

Procedure:

-

Cell Culture and Treatment: Follow steps 1-4 as described in the Aβ40 assay, using the HEK293-NΔE cells.

-

Cell Lysis and Protein Quantification: After incubation, lyse the cells and determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against NICD.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescence substrate.

-

-

Imaging and Densitometry: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity corresponding to NICD using densitometry software.

-

Data Analysis: Normalize the NICD band intensity to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value as described for the Aβ40 assay.

Conclusion

LY-411575 is a powerful research tool for investigating the biological roles of gamma-secretase. Its high potency allows for the effective inhibition of both APP and Notch processing. The availability of its significantly less active diastereoisomer, LY-D (Isomer 2), provides a crucial experimental control to ensure that observed biological effects are indeed due to the potent inhibition of gamma-secretase. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust experiments in the fields of neurodegenerative disease and cancer research.

References

LY-411575 (Isomer 2): A Technical Guide to its Role as a Notch Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of LY-411575, a potent small molecule inhibitor, and its pivotal role in the modulation of the Notch signaling pathway. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals engaged in cellular biology, oncology, and neurodegenerative disease research.

Introduction to LY-411575

LY-411575 is a highly potent, cell-permeable compound recognized primarily for its function as a γ-secretase inhibitor.[1] γ-secretase is an intramembrane aspartyl protease complex responsible for the cleavage of several type-I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch family of receptors.[2][3] Due to its dual inhibitory action, LY-411575 is a critical research tool for studying both Alzheimer's disease, by preventing the generation of amyloid-beta (Aβ) peptides, and the canonical Notch signaling pathway, which is fundamental to cell-fate decisions, proliferation, and differentiation in numerous biological systems.[2][4][5] While various isomers of the compound exist, including LY-411575 (isomer 2), the majority of scientific literature discusses the functional activity of the primary LY-411575 compound.[6]

The Canonical Notch Signaling Pathway

The Notch signaling pathway is a highly conserved system of cell-to-cell communication crucial for embryonic development and adult tissue homeostasis.[7][8] The pathway is activated through juxtacrine signaling, requiring direct contact between a signal-sending cell expressing a Notch ligand and a signal-receiving cell expressing a Notch receptor.

Core Components:

-

Receptors: Mammals possess four Notch receptors (NOTCH1, NOTCH2, NOTCH3, NOTCH4). These are single-pass transmembrane proteins synthesized as precursors that are cleaved in the Golgi apparatus to form a heterodimer on the cell surface.[8][9][10]

-

Ligands: There are five canonical Notch ligands in mammals, belonging to two families: the Delta-like (DLL1, DLL3, DLL4) and Jagged (JAG1, JAG2) families.[9][11]

Activation Mechanism:

-

Ligand Binding: The process begins when a ligand on one cell binds to the extracellular domain of a Notch receptor on an adjacent cell.[9]

-

S2 Cleavage: This interaction induces a conformational change in the Notch receptor, exposing a cleavage site for an ADAM family metalloprotease (e.g., ADAM10/TACE), which performs the second proteolytic cut (S2 cleavage).[12]

-

S3 Cleavage: The remaining membrane-tethered portion of the receptor is then cleaved within its transmembrane domain by the γ-secretase complex. This is known as the S3 cleavage.[12][13]

-

NICD Release and Nuclear Translocation: The S3 cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[13][14] The NICD then translocates to the nucleus.

-

Transcriptional Activation: In the nucleus, NICD binds to the transcription factor CSL (CBF1/RBPjκ), displacing a corepressor complex and recruiting coactivators like Mastermind-like (MAML). This activation complex then drives the transcription of Notch target genes, such as those in the Hes and Hey families.[9][14]

Mechanism of Action of LY-411575 on Notch Signaling

LY-411575 functions as a direct, non-competitive inhibitor of the γ-secretase enzyme complex.[15] Its primary role in modulating the Notch pathway stems from its ability to prevent the critical S3 cleavage step.

-

Binding to γ-Secretase: LY-411575 binds to the presenilin subunit, which constitutes the catalytic core of the γ-secretase complex.[2][16]

-

Inhibition of S3 Cleavage: This binding event blocks the proteolytic activity of the enzyme, specifically preventing the intramembrane S3 cleavage of the Notch receptor stub that remains after S2 cleavage.[16][17]

-

Prevention of NICD Release: By blocking S3 cleavage, LY-411575 prevents the release of the NICD from the cell membrane.

-

Downregulation of Notch Signaling: Without the translocation of NICD to the nucleus, the CSL-led transcriptional activation complex cannot form, and the expression of Notch target genes is suppressed.[18] This effectively shuts down the signaling cascade.

Quantitative Data: Potency of LY-411575

LY-411575 is characterized by its sub-nanomolar potency against the γ-secretase complex and its substrates. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target/Assay | IC50 Value | Source(s) |

| γ-Secretase (Membrane-based assay) | 0.078 nM | [2][16][17][19][20][21] |

| γ-Secretase (Cell-based assay) | 0.082 nM | [2][16][17][19][20][21] |

| Notch S3 Cleavage | 0.39 nM | [16][17][19][20][22] |

Experimental Protocols

The following protocols are representative of methods used to investigate the effects of LY-411575 on Notch signaling.

This protocol is designed to quantify the inhibition of Notch S3 cleavage by measuring the reduction in the processed NICD fragment.[17]

-

Cell Culture: Culture HEK293 cells stably expressing a truncated, ligand-independent form of Notch (NΔE) in appropriate media.

-

Compound Treatment: Treat the cells with a range of LY-411575 concentrations (e.g., 10 pM to 1 μM) for 4-24 hours at 37°C.[2][17] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on a 4-12% NuPAGE gel or similar polyacrylamide gel.[17] Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the cleaved form of NICD overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Include a loading control antibody (e.g., β-actin or GAPDH).

-

-

Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity for NICD relative to the loading control using densitometry software.[17]

This protocol assesses the functional consequences of Notch inhibition on the differentiation of mesenchymal stem cells.[1]

-

Cell Culture: Plate human bone marrow-derived mesenchymal stem cells (hBMSCs) and culture in standard growth medium.

-

Differentiation Induction: To induce osteoblastic differentiation, switch the cells to an osteogenic medium (e.g., DMEM with 10% FBS, dexamethasone, β-glycerophosphate, and ascorbic acid).

-

Compound Treatment: Concurrently, treat the cells with LY-411575 (e.g., 3.0 μM) or a vehicle control (DMSO).[1] Replenish the medium and compound every 2-3 days.

-

Analysis of Differentiation Markers (Day 7-21):

-

Alkaline Phosphatase (ALP) Activity: Lyse cells at an early time point (e.g., day 7) and measure ALP activity using a colorimetric assay.

-

Mineralized Matrix Formation: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.[1]

-

Gene Expression: At various time points, isolate total RNA from the cells. Perform quantitative RT-PCR (qRT-PCR) to measure the expression of osteoblast-specific genes like RUNX2, ALP, and COL1A1, normalizing to a housekeeping gene like β-actin.[1]

-

This protocol evaluates the effect of LY-411575 on bone formation in a living organism.[1][23]

-

Cell Preparation: Treat hBMSCs with LY-411575 or vehicle control in culture as described above.

-

Implantation: Harvest the treated cells and mix them with a biocompatible scaffold, such as hydroxyapatite/tricalcium phosphate (HA/TCP) granules.[1][23]

-

Animal Model: Subcutaneously implant the cell/scaffold mixture into immune-deficient mice (e.g., 8-week-old female nude mice).[1][23]

-

Analysis (e.g., 8 weeks post-implantation):

-

Harvest the implants.

-

Fix, decalcify, and embed the implants in paraffin.

-

Section the tissue and perform histological staining.

-

Use Hematoxylin and Eosin (H&E) staining to identify bone tissue and Sirius Red staining to visualize collagen.[1]

-

Quantify the area of new bone formation using image analysis software.

-

Biological Consequences of LY-411575-Mediated Notch Inhibition

The use of LY-411575 in various models has revealed the diverse roles of Notch signaling:

-

Skeletal Biology: It potently inhibits osteoblast differentiation and in vivo ectopic bone formation.[1] It also suppresses the differentiation of osteoclasts, suggesting a role in regulating bone resorption.[18]

-

Oncology: LY-411575 induces apoptosis in cancer cells, such as those from Kaposi's sarcoma, where Notch signaling is a survival factor.[1][17] It can also reshape the tumor immune microenvironment.[16]

-

Developmental Biology: The inhibitor promotes the neural differentiation of mouse embryonic stem cells.[1][24]

-

Gastrointestinal and Immune Systems: Chronic administration in vivo leads to significant physiological changes due to the role of Notch in maintaining tissue homeostasis. These effects include an increase in the number of goblet cells in the intestine and impaired lymphocyte development in the thymus.[4][5][7]

References

- 1. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. as-605240.com [as-605240.com]

- 3. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]

- 5. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. bosterbio.com [bosterbio.com]

- 11. researchgate.net [researchgate.net]

- 12. γ secretase-dependent cleavage initiates Notch signaling from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 17. selleckchem.com [selleckchem.com]

- 18. LY411575, a potent γ-secretase inhibitor, suppresses osteoclastogenesis in vitro and LPS-induced calvarial osteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. apexbt.com [apexbt.com]

- 22. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cellgs.com [cellgs.com]

An In-depth Technical Guide to LY-411575 (isomer 2) for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a highly potent, cell-permeable small molecule inhibitor of γ-secretase, a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1][2][3][4][5] By targeting the catalytic subunit of the γ-secretase complex, presenilin, LY-411575 effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a pathological hallmark of Alzheimer's disease (AD).[6] However, its clinical development has been hampered by mechanism-based toxicities arising from the simultaneous inhibition of Notch signaling, a critical pathway for cell-fate decisions. This guide provides a comprehensive technical overview of LY-411575, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use in AD research, and a discussion of its therapeutic window and off-target effects.

Core Mechanism of Action

LY-411575 exerts its therapeutic effect by directly inhibiting the endoproteolytic activity of the γ-secretase complex.[7] This multi-subunit intramembrane protease is responsible for the final cleavage of the C-terminal fragment of APP (APP-CTF or C99), leading to the generation and secretion of Aβ peptides.[6][8] LY-411575 is a non-competitive inhibitor that is believed to bind to the presenilin subunit, the catalytic core of the complex, thereby preventing substrate processing.[1]

Beyond its role in AD pathogenesis, γ-secretase also cleaves a variety of other type-I transmembrane proteins, most notably the Notch receptor.[5][8] Cleavage of Notch is essential for the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[5] The non-selective inhibition of both APP and Notch processing by LY-411575 is the primary source of its dose-limiting toxicities.[7][8]

Signaling Pathway Diagrams

References

- 1. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. as-605240.com [as-605240.com]

- 3. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The γ-secretase complex: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Interaction Between Gamma-Secretase And Its Inhibitors And Modulators – Structural Insights [ecommons.cornell.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Structure and Function of the γ‑Secretase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Amyloid beta (Aggregated) ELISA Kit (KHB3491) - Invitrogen [thermofisher.com]

Unveiling the Anti-Cancer Potential of LY-411575 (isomer 2): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the effects of LY-411575, a potent gamma-secretase inhibitor, with a focus on its implications for cancer cell line research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's mechanism of action, its impact on key cellular processes, and detailed protocols for its investigation.

Introduction: Targeting the Notch Signaling Pathway

LY-411575 is a highly selective and potent small molecule inhibitor of gamma-secretase, a multi-protein complex crucial for the cleavage and activation of several transmembrane proteins, most notably the Notch receptors.[1] The Notch signaling pathway is a critical regulator of cell fate decisions, including proliferation, differentiation, and apoptosis. Its aberrant activation is a known driver in a variety of human cancers, making it a compelling target for therapeutic intervention. LY-411575 exerts its anti-cancer effects by blocking the final proteolytic cleavage of the Notch receptor, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent activation of downstream target genes.

Quantitative Data on LY-411575 Activity

While specific quantitative data for LY-411575 isomer 2 across a wide range of cancer cell lines is limited in publicly available literature, the following table summarizes the known inhibitory concentrations of the parent compound, LY-411575. It is important to note that the specific isomer used in many studies is not explicitly stated.

| Assay Type | Target | IC50 Value | Reference |

| Membrane-Based Assay | Gamma-Secretase | 0.078 nM | [1] |

| Cell-Based Assay | Gamma-Secretase | 0.082 nM | [1] |

| Cell-Based Assay | Notch S3 Cleavage | 0.39 nM | [1] |

Note: The IC50 values above represent the concentration of LY-411575 required to inhibit 50% of the target's activity. Further research is needed to establish specific IC50 values for cell viability in various cancer cell lines for isomer 2.

Effects on Cancer Cell Lines: A Qualitative Summary

Studies have demonstrated that LY-411575 induces apoptosis and inhibits proliferation in various cancer cell lines through the inhibition of the Notch signaling pathway.

-

Apoptosis: LY-411575 has been shown to directly induce apoptosis in Kaposi sarcoma cells. This effect is attributed to the blockade of Notch signaling, as it can be rescued by the enforced expression of the Notch intracellular domain (NICD).

-

Cell Cycle Arrest: As a consequence of Notch inhibition, which regulates key cell cycle proteins, LY-411575 is expected to cause cell cycle arrest, typically at the G0/G1 phase. This prevents cancer cells from progressing through the cell division cycle.

-

Cell Proliferation: By inducing apoptosis and cell cycle arrest, LY-411575 effectively inhibits the proliferation of cancer cells. This has been observed in various cancer models, including triple-negative breast cancer.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of LY-411575 and a typical experimental workflow for its evaluation in cancer cell lines.

Caption: Signaling pathway of LY-411575 in cancer cells.

Caption: A typical experimental workflow for assessing LY-411575 effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of LY-411575 in cancer cell lines.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LY-411575 (isomer 2) stock solution (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of LY-411575 in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with LY-411575. For adherent cells, use a gentle cell detachment method.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

-

Rehydration and Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

LY-411575 (isomer 2) represents a powerful tool for investigating the role of Notch signaling in cancer. Its high potency as a gamma-secretase inhibitor leads to the induction of apoptosis and inhibition of proliferation in cancer cell lines. The experimental protocols provided in this guide offer a robust framework for further characterizing its anti-cancer effects. Future research should focus on determining the precise IC50 values of isomer 2 in a broad panel of cancer cell lines and elucidating the full spectrum of its downstream molecular targets to better inform its potential as a therapeutic agent. The interplay between Notch inhibition by LY-411575 and other key signaling pathways, such as PI3K/AKT, warrants further investigation to identify potential combination therapies.

References

The Molecular Target of LY-411575: A Technical Guide to a Potent γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-411575 is a highly potent, cell-permeable, and selective inhibitor of γ-secretase, a multi-subunit intramembrane protease complex. This technical guide provides an in-depth overview of the molecular target of LY-411575, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. While LY-411575 exists as four distinct diastereomers, this document will primarily focus on the most potent and well-characterized isomer, commonly referred to as LY-411575, and will also address the impact of stereochemistry on its biological activity by contrasting it with its largely inactive diastereomer, LY-D. Information regarding a specific isomer designated as "isomer 2" is not extensively available in the public domain; therefore, this guide will focus on the broadly studied compound.

The Primary Target: γ-Secretase

The principal molecular target of LY-411575 is the γ-secretase complex.[1][2][3] This enzyme is a crucial component of the regulated intramembrane proteolysis (RIP) pathway and is responsible for the cleavage of numerous type I transmembrane proteins. The γ-secretase complex is composed of four core protein subunits:

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl residues.

-

Nicastrin (NCT): A large type I transmembrane glycoprotein involved in substrate recognition and complex stabilization.

-

Anterior pharynx-defective 1 (APH-1): A scaffold protein essential for the assembly and stability of the complex.

-

Presenilin enhancer 2 (PEN-2): A small hairpin-like protein required for the endoproteolysis and activation of presenilin.

γ-secretase plays a critical role in cellular signaling by releasing the intracellular domains (ICDs) of its substrates, which can then translocate to the nucleus and act as transcriptional regulators.

Quantitative Analysis of LY-411575 Activity

The inhibitory potency of LY-411575 against γ-secretase has been extensively quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity for its target.

| Assay Type | Substrate | IC50 (nM) | Reference |

| Membrane Assay | Amyloid Precursor Protein (APP) | 0.078 | --INVALID-LINK-- |

| Cell-Based Assay | Amyloid Precursor Protein (APP) | 0.082 | --INVALID-LINK-- |

| Cell-Based Assay | Notch Receptor | 0.39 | --INVALID-LINK-- |

The stereochemistry of LY-411575 is critical for its potent inhibitory activity. A diastereoisomer, referred to as LY-D, is a very weak inhibitor of γ-secretase, highlighting the specific binding interaction of the active isomer with the enzyme complex.[2]

Key Signaling Pathways Modulated by LY-411575

By inhibiting γ-secretase, LY-411575 profoundly impacts key signaling pathways crucial in both normal physiology and disease states.

Amyloid Precursor Protein (APP) Processing

One of the most studied substrates of γ-secretase is the amyloid precursor protein (APP). Sequential cleavage of APP by β-secretase and then γ-secretase generates the amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. LY-411575 potently inhibits the final cleavage step, thereby reducing the production of Aβ peptides.

Notch Signaling Pathway

Another critical substrate of γ-secretase is the Notch receptor. Notch signaling is essential for cell-fate decisions during development and in adult tissues. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, culminating in γ-secretase-mediated release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression. Inhibition of γ-secretase by LY-411575 blocks the release of NICD, thereby inhibiting Notch signaling.[2] This can lead to significant biological effects, such as alterations in lymphopoiesis and intestinal cell differentiation.[2]

Experimental Protocols

The characterization of LY-411575's activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

In Vitro γ-Secretase Activity Assay (Membrane Assay)

This assay measures the direct inhibitory effect of LY-411575 on γ-secretase activity in a cell-free system.

1. Preparation of Cell Membranes:

-

Culture human embryonic kidney (HEK293) cells stably overexpressing human APP.

-

Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM MES, pH 6.0).

2. γ-Secretase Reaction:

-

In a microplate, combine the cell membrane preparation with various concentrations of LY-411575 (or vehicle control) and a recombinant C100-FLAG substrate (the C-terminal 100 amino acids of APP with a FLAG tag).

-

Incubate the reaction at 37°C for a defined period (e.g., 1-4 hours).

3. Quantification of Aβ Production:

-

Terminate the reaction by adding a stop solution or by boiling.

-

Quantify the amount of generated Aβ40 or Aβ42 using a specific enzyme-linked immunosorbent assay (ELISA).

-

Plot the Aβ concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based γ-Secretase Activity Assay

This assay evaluates the inhibitory effect of LY-411575 in a cellular context.

1. Cell Culture and Treatment:

-

Plate HEK293 cells stably expressing human APP in a multi-well plate.

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with various concentrations of LY-411575 (or vehicle control) in fresh culture medium.

-

Incubate the cells at 37°C for a specified duration (e.g., 24 hours).

2. Sample Collection and Analysis:

-

Collect the conditioned medium from each well.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using a specific ELISA.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate, if necessary.

-

Determine the IC50 value by plotting the percentage of Aβ reduction against the inhibitor concentration.

Notch Cleavage Assay (Western Blot)

This assay is used to assess the effect of LY-411575 on the processing of the Notch receptor.

1. Cell Culture and Treatment:

-

Culture cells that endogenously express the Notch receptor or are transfected with a Notch construct (e.g., a truncated form like NΔE that undergoes ligand-independent cleavage).

-

Treat the cells with different concentrations of LY-411575 for a defined period.

2. Protein Extraction and Western Blotting:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for the cleaved form of Notch (the NICD). An antibody against a housekeeping protein (e.g., actin or tubulin) should be used as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Densitometric Analysis:

-

Quantify the intensity of the NICD band and normalize it to the loading control.

-

Determine the concentration-dependent inhibition of Notch cleavage by LY-411575.

Conclusion

LY-411575 is a powerful research tool for investigating the biological functions of γ-secretase. Its primary target is the γ-secretase complex, and its potent inhibitory activity disrupts the processing of key substrates like APP and Notch. The stereospecificity of this interaction is highlighted by the dramatic loss of activity in its diastereomer, LY-D. A thorough understanding of its mechanism of action and the signaling pathways it affects is crucial for its application in both basic research and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of γ-secretase inhibitors and their therapeutic potential.

References

- 1. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacology of LY-411575 (isomer 2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-411575 is a potent, cell-permeable small molecule inhibitor of γ-secretase, an intramembrane aspartyl protease complex critical in the pathogenesis of Alzheimer's disease and various cancers. By targeting the presenilin subunit, the catalytic core of the γ-secretase complex, LY-411575 effectively blocks the proteolytic cleavage of type-I transmembrane proteins. This inhibition has a dual effect: it significantly reduces the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), the primary components of amyloid plaques in Alzheimer's disease, and it modulates Notch signaling, a pathway frequently dysregulated in oncogenesis. This technical guide provides a comprehensive overview of the pharmacology of LY-411575, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a discussion of its effects on relevant signaling pathways.

Core Mechanism of Action

LY-411575 exerts its pharmacological effects by directly inhibiting the enzymatic activity of the γ-secretase complex. This complex, composed of presenilin, nicastrin, APH-1, and PEN-2, is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1] LY-411575 binds to the presenilin subunit, the catalytic component of the complex, thereby preventing the processing of its substrates.[2]

A primary substrate of γ-secretase is the C-terminal fragment of APP, and its cleavage is a critical step in the amyloidogenic pathway. By inhibiting this cleavage, LY-411575 effectively reduces the production of both Aβ40 and Aβ42.[2]

Simultaneously, LY-411575 inhibits the cleavage of Notch, another crucial substrate of γ-secretase.[3] This leads to the blockade of Notch signaling, which has significant implications for cell differentiation and proliferation. This off-target effect is responsible for some of the observed side effects of LY-411575 in vivo, such as alterations in lymphopoiesis and intestinal goblet cell hyperplasia.[4][5]

Quantitative Pharmacological Data

The potency of LY-411575 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for LY-411575.

| Parameter | Value | Assay System | Reference |

| IC50 for γ-secretase (Aβ production) | 0.078 nM | Membrane-based assay | [1][3] |

| IC50 for γ-secretase (Aβ production) | 0.082 nM | Cell-based assay | [1][3] |

| IC50 for Notch S3 cleavage | 0.39 nM | Cell-based assay | [3] |

| ED50 for cortical Aβ40 reduction | ~0.6 mg/kg | TgCRND8 mice (oral administration) | [1] |

Table 1: In Vitro and In Vivo Potency of LY-411575

| Animal Model | Dose | Effect | Reference |

| TgCRND8 mice | 1-10 mg/kg (oral) | Reduces brain and plasma Aβ levels. | [6] |

| C57BL/6 and TgCRND8 mice | Not specified doses that inhibit Aβ production | Decreased thymic cellularity, impaired intrathymic differentiation, altered maturation of peripheral B cells, and increased intestinal goblet cell number. | [4][5] |

Table 2: In Vivo Effects of LY-411575 in Murine Models

Signaling Pathways Modulated by LY-411575

The primary signaling pathway affected by LY-411575 is the Notch signaling pathway. However, due to crosstalk between cellular signaling networks, inhibition of Notch can have downstream effects on other pathways.

Notch Signaling Pathway

Caption: Inhibition of Notch signaling by LY-411575.

Crosstalk with Other Signaling Pathways

Global gene expression profiling of cells treated with LY-411575 has revealed changes in multiple signaling pathways beyond Notch, including:

-

TGFβ Signaling: Alterations in this pathway have been observed, suggesting a potential interplay between Notch and TGFβ in cellular processes.[6]

-

MAPK (ERK and p38) and Akt Signaling: In the context of osteoclast differentiation, LY-411575 was shown to suppress this pathway downstream of Notch/HES1.[7]

-

Focal Adhesion, Insulin, and IL6 Signaling: Changes in these pathways have also been noted, indicating the broad cellular impact of γ-secretase inhibition.[6]

References

- 1. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 2. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 4. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. as-605240.com [as-605240.com]

- 7. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

LY-411575 (Isomer 2): A Technical Guide to its Interaction with Presenilin and Inhibition of γ-Secretase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY-411575, a potent γ-secretase inhibitor, and its effect on presenilin, the catalytic core of the γ-secretase complex. The document details the compound's mechanism of action, quantitative potency, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

LY-411575 is a highly potent, cell-permeable small molecule that functions as a non-competitive inhibitor of the γ-secretase enzyme complex.[1][2] Its primary target is presenilin (PSEN), the aspartyl protease subunit that constitutes the catalytic core of the complex.[1][3][4] By binding directly to presenilin, LY-411575 blocks the intramembrane cleavage of Type I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[1][2]

The inhibition of γ-secretase-mediated APP processing effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the pathogenic Aβ40 and Aβ42 isoforms, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][5] Concurrently, its inhibition of Notch signaling can lead to significant physiological side effects, a critical consideration in its therapeutic development.[5][6][7]

Quantitative Data: Potency of LY-411575

The inhibitory potency of LY-411575 has been quantified across various assay formats, demonstrating sub-nanomolar efficacy.

| Assay Type | Target/Substrate | IC50 Value | Reference |

| Membrane-based Assay | γ-secretase | 0.078 nM | [1][2] |

| Cell-based Assay | γ-secretase | 0.082 nM | [1][2] |

| Cell-based Assay | Notch S3 Cleavage | 0.39 nM | [8] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key biological pathways and experimental procedures related to LY-411575.

γ-Secretase Cleavage of APP and Inhibition by LY-411575

Caption: Mechanism of APP processing by γ-secretase and inhibition by LY-411575.

Experimental Workflow for Assessing γ-Secretase Inhibition

Caption: Workflow for in vitro and in vivo evaluation of LY-411575.

Detailed Experimental Protocols

The following sections describe standardized protocols for evaluating the effect of LY-411575 on γ-secretase activity.

In Vitro Cell-Based γ-Secretase Activity Assay

This protocol is designed to measure the inhibition of Aβ or Notch Intracellular Domain (NICD) production in a cellular context.

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing either human APP or a Notch construct (NΔE) in appropriate growth medium.

-

Seed the cells into multi-well plates at a density that ensures they reach approximately 80-90% confluency at the time of the assay.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of LY-411575 (e.g., 10 mM) in DMSO.[1]

-

Perform serial dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar).

-

Remove the growth medium from the plated cells and replace it with the medium containing the various concentrations of LY-411575. Include a vehicle control (DMSO) group.

-

Incubate the cells for a defined period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.[8]

-

-

Sample Collection and Analysis:

-

For Aβ Analysis: Collect the conditioned medium from the APP-expressing cells. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to remove cellular debris.[8]

-

For NICD Analysis: Lyse the Notch-expressing cells and collect the total protein lysate.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a validated electrochemiluminescence (ECL) detection-based immunoassay or a specific ELISA kit.[8]

-

Quantify the levels of NICD in the cell lysates via Western blot followed by spot densitometric analysis.[8]

-

-

Data Interpretation:

-

Plot the percentage of Aβ or NICD reduction against the logarithm of the LY-411575 concentration.

-

Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value.

-

In Vivo Assessment in a Transgenic Mouse Model

This protocol outlines the procedure for evaluating the efficacy and physiological effects of LY-411575 in an animal model of Alzheimer's disease.

-

Animal Model and Dosing:

-

Use a relevant transgenic mouse model, such as the TgCRND8 mouse, which overexpresses a mutant form of human APP and develops amyloid plaques.[5][6]

-

Prepare a formulation of LY-411575 suitable for oral administration (e.g., in a vehicle of polyethylene glycol, propylene glycol, and methylcellulose).[1]

-

Administer LY-411575 to the mice via oral gavage at various doses (e.g., 1-10 mg/kg) for a specified duration (e.g., 15 days for chronic studies).[1][6] Include a vehicle-treated control group.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples for plasma Aβ analysis.

-

Euthanize the animals and harvest the brain. Dissect the cortex and other relevant regions.

-

-

Biochemical Analysis:

-

Histopathological and Physiological Analysis:

-

To assess off-target Notch-related effects, perform histological examinations of tissues such as the intestine and thymus.[5][6]

-

Specifically, stain intestinal sections to quantify goblet cell numbers and analyze thymic tissue for changes in cellularity and lymphocyte differentiation markers (e.g., CD4, CD8, CD44, CD25) via flow cytometry.[5][6]

-

Conclusion

LY-411575 is a benchmark γ-secretase inhibitor that has been instrumental in elucidating the roles of presenilin, APP processing, and Notch signaling in both disease models and physiological systems. Its sub-nanomolar potency makes it a powerful research tool. However, its concurrent inhibition of Notch processing highlights the critical challenge of developing substrate-selective inhibitors for therapeutic applications in Alzheimer's disease. The methodologies detailed in this guide provide a robust framework for the continued investigation of γ-secretase inhibitors and their complex biological effects.

References

- 1. as-605240.com [as-605240.com]

- 2. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 3. Presenilins and γ-Secretase: Structure, Function, and Role in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation | AlzPED [alzped.nia.nih.gov]

- 7. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for LY-411575 (Isomer 2) Treatment of Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of LY-411575, a potent γ-secretase inhibitor, for use in neuronal cell culture studies. Detailed protocols for its application and analysis are included to facilitate research into neurodegenerative diseases, particularly Alzheimer's disease, and other neurological conditions involving amyloid-beta (Aβ) and Notch signaling pathways.

Introduction

LY-411575 is a highly potent, cell-permeable small molecule that acts as a γ-secretase inhibitor.[1][2][3] The γ-secretase complex is a multi-protein intramembrane protease responsible for the cleavage of several type-I transmembrane proteins, most notably the amyloid precursor protein (APP) and Notch receptors.[1][2][4] By inhibiting this complex, LY-411575 effectively reduces the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1][2][5] Simultaneously, it blocks the cleavage of Notch, a critical regulator of cell differentiation and development, which can lead to significant biological side effects.[4][5][6]

Mechanism of Action

LY-411575 targets the presenilin subunit, the catalytic core of the γ-secretase complex.[1][2] This binding event blocks the proteolytic activity of the enzyme, thereby preventing the final cleavage step of APP to release Aβ peptides.[1][2] Similarly, it inhibits the S3 cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[1] This dual inhibition makes LY-411575 a powerful tool for studying the roles of both Aβ and Notch signaling in neuronal function and disease.

Applications in Neuronal Cell Cultures

-

Alzheimer's Disease Research: Investigate the effects of reducing Aβ production on neuronal viability, synaptic function, and other pathological hallmarks of Alzheimer's disease.[2][7]

-

Notch Signaling Studies: Elucidate the role of Notch signaling in neuronal differentiation, maturation, and survival.[1][3]

-

Neuroinflammation Studies: Explore the interplay between γ-secretase activity, Aβ production, and inflammatory responses in glial cells and neurons.

-

Synaptic Plasticity Research: Examine the impact of inhibiting γ-secretase on synaptic transmission and plasticity.[8][9]

Quantitative Data Summary

| Parameter | Value | Assay Condition | Reference |

| γ-Secretase Inhibition (in vitro) | IC50: 0.078 nM | Membrane-based assay | [1][2] |

| γ-Secretase Inhibition (cell-based) | IC50: 0.082 nM | Cell-based assay | [1][2] |

| Notch S3 Cleavage Inhibition | IC50: 0.39 nM | --- | [1] |

| Aβ40 Secretion Inhibition | ~80% reduction | 0.04, 0.3, and 3 µM in primary rat neurons | [8] |

| Aβ42 Secretion Inhibition | ~40% reduction (not statistically significant) | 0.04, 0.3, and 3 µM in primary rat neurons | [8] |

| Effective Concentration in Astrocytes | 10 µM | Rat cortical astrocytes (CTXTNA2) | [7] |

Experimental Protocols

Protocol 1: Preparation of LY-411575 Stock Solution

-

Reconstitution: Dissolve solid LY-411575 in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM.[2]

-

Solubilization: If necessary, gently warm the solution or use sonication to ensure complete dissolution.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C and protect from light.[2]

Protocol 2: Treatment of Neuronal Cell Cultures with LY-411575

-

Cell Plating: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) at the desired density in appropriate culture vessels and allow them to adhere and stabilize.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the LY-411575 stock solution. Prepare a series of dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 10 pM to 1 µM.[2]

-

Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of LY-411575. Include a vehicle control (medium with the same concentration of DMSO used for the highest LY-411575 concentration).

-

Incubation: Incubate the cells for the desired treatment duration, typically ranging from 24 to 72 hours, depending on the specific experimental goals.[2]

-

Downstream Analysis: Following incubation, harvest the cells and/or conditioned medium for subsequent analysis (e.g., ELISA for Aβ levels, Western blotting for Notch cleavage products, cell viability assays).

Protocol 3: Analysis of Amyloid-Beta (Aβ) Levels by ELISA

-

Sample Collection: Collect the conditioned medium from the treated neuronal cell cultures.

-

Sample Preparation: Centrifuge the collected medium to pellet any detached cells or debris.

-

ELISA Procedure: Use a commercially available ELISA kit for the specific Aβ species of interest (Aβ40 or Aβ42). Follow the manufacturer's instructions for sample loading, antibody incubations, washing steps, and substrate development.

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of Aβ in each sample based on the standard curve.

Protocol 4: Analysis of Notch Signaling by Western Blotting

-

Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the cleaved (active) form of Notch1 (Val1744). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of cleaved Notch1.

Visualizations

Caption: Mechanism of LY-411575 Action

References

- 1. rhodopsin-peptide.com [rhodopsin-peptide.com]

- 2. as-605240.com [as-605240.com]

- 3. Notch Signaling Inhibition by LY411575 Attenuates Osteoblast Differentiation and Decreased Ectopic Bone Formation Capacity of Human Skeletal (Mesenchymal) Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic treatment with the gamma-secretase inhibitor LY-411,575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 6. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pPKCα-mediated effect on in vitro Aβ production in response to gamma secretase inhibitor LY411575 in rat CTXTNA2 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Role for γ-Secretase: Selective Regulation of Spontaneous Neurotransmitter Release from Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing LY-411575 in Alzheimer's Disease Mouse Models

Introduction and Principle Overview

LY-411575 is a highly potent, cell-permeable, and selective inhibitor of γ-secretase, an intramembrane aspartyl protease complex crucial in the pathogenesis of Alzheimer's disease (AD)[1]. The γ-secretase complex is responsible for the final proteolytic cleavage of the Amyloid Precursor Protein (APP), which generates amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ40 and Aβ42 isoforms[1][2]. These peptides are the primary components of the senile plaques found in the brains of AD patients[2]. By binding to presenilin, the catalytic subunit of γ-secretase, LY-411575 effectively blocks this cleavage, leading to a significant reduction in Aβ production[1].

However, γ-secretase also cleaves other type-I membrane proteins, most notably the Notch receptor[1][3]. The cleavage of Notch is essential for its signaling pathway, which regulates critical cell differentiation events, including lymphopoiesis and intestinal cell maturation[3][4][5]. As a non-selective γ-secretase inhibitor, LY-411575 also blocks Notch processing, which can lead to mechanism-based toxicities, such as gastrointestinal alterations and impaired lymphocyte development, especially with chronic, high-dose administration[3][4][6].

Therefore, LY-411575 serves as a powerful research tool for studying the acute effects of Aβ reduction in AD mouse models and for understanding the biological consequences of γ-secretase inhibition. Its use requires a careful balance between achieving significant Aβ reduction and minimizing toxicity associated with Notch inhibition[1][3].

Signaling Pathway Inhibition by LY-411575

The diagram below illustrates the dual inhibitory action of LY-411575 on both the amyloidogenic APP processing pathway and the Notch signaling pathway.

Data Presentation: Efficacy and Potency of LY-411575

The following tables summarize key quantitative data regarding the in vitro potency and in vivo efficacy of LY-411575 in reducing Aβ levels.

Table 1: In Vitro Potency of LY-411575

| Parameter | IC₅₀ Value | Assay Type | Notes |

| γ-secretase Inhibition | 0.078 nM | Membrane-based assay | Demonstrates exceptionally high potency against the target enzyme[1]. |

| γ-secretase Inhibition | 0.082 nM | Cell-based assay | Confirms high potency in a cellular context[1]. |

| Notch S3 Cleavage Inhibition | 0.39 nM | Cellular assay | Potent inhibition of Notch, highlighting the need to monitor for toxicity[1]. |

| Aβ Production Inhibition | 30 pM | Cellular assay | Exquisitely potent inhibition of Aβ production[7]. |